Thiazolo[4,5-b]pyridine-2,6-diamine
Description
Significance of the Thiazolo[4,5-b]pyridine (B1357651) Scaffold in Organic Synthesis and Medicinal Chemistry Building Blocks
The thiazolo[4,5-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets. dmed.org.ua This bioisosteric relationship has driven the synthesis and exploration of a multitude of thiazolo[4,5-b]pyridine derivatives. The fusion of the electron-rich thiazole (B1198619) ring with the electron-deficient pyridine (B92270) ring creates a unique chemical entity with multiple sites for functionalization, enabling the generation of diverse chemical libraries for drug discovery. dmed.org.ua
The versatility of the thiazolo[4,5-b]pyridine core is evident in the broad spectrum of biological activities exhibited by its derivatives. These include potential applications as antimicrobial, anti-inflammatory, antioxidant, and antitumor agents. dmed.org.uanuph.edu.ua For instance, certain thiazolo[4,5-b]pyridine derivatives have shown promising activity as phosphoinositide 3-kinase (PI3K) inhibitors, a class of enzymes implicated in cancer and other diseases. nih.gov The ability to modify the scaffold at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive starting point for the development of new therapeutic agents. nih.govnih.gov
Historical Context and Evolution of Research on Thiazolo[4,5-b]pyridine Frameworks
Research into thiazolo[4,5-b]pyridine frameworks has seen a steady evolution, driven by the continuous demand for novel heterocyclic compounds in various scientific disciplines. Initial investigations focused on the fundamental synthesis and characterization of the core scaffold. Over time, the synthetic methodologies have become more sophisticated, with the development of multi-component and one-pot reactions to efficiently construct the bicyclic system. dmed.org.ua These advanced synthetic strategies have facilitated the exploration of the chemical space around the thiazolo[4,5-b]pyridine core.
A significant focus of early and ongoing research has been the exploration of the scaffold's utility as a bioisostere of purines. dmed.org.ua This has led to the design and synthesis of numerous derivatives with potential applications in medicinal chemistry. The development of solid-phase synthesis techniques has further expanded the accessibility and diversity of thiazolo[4,5-b]pyridine derivatives for high-throughput screening. nih.gov More recent research has delved into the specific biological targets of these compounds, with studies identifying their potential as inhibitors of various kinases and other enzymes. nih.govnih.gov The investigation of their photophysical properties has also opened up avenues for their use in materials science.
Scope and Academic Relevance of Thiazolo[4,5-b]pyridine-2,6-diamine Research
Within the broader class of thiazolo[4,5-b]pyridines, the specific compound this compound holds particular academic interest due to the presence of two amino groups. These functional groups provide reactive handles for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activities or tailored properties for materials science applications.
The academic relevance of this compound lies in its potential as a key intermediate for the synthesis of more complex molecules. The diamino substitution pattern offers opportunities for regioselective reactions, enabling the construction of compounds with precise three-dimensional structures. Research in this area is focused on exploring the reactivity of the amino groups and the development of novel synthetic transformations to create libraries of derivatives for biological evaluation. While specific research findings on this compound are not as extensively documented in publicly available literature as the broader class, its structural features suggest a high potential for future discoveries in medicinal and materials chemistry.
Below is a table summarizing the key properties of the parent Thiazolo[4,5-b]pyridine and its diamino derivative.
| Property | Thiazolo[4,5-b]pyridine | This compound |
| Molecular Formula | C6H4N2S | C6H6N4S |
| Molecular Weight | 136.18 g/mol | 166.21 g/mol |
| InChIKey | BBAWTPDTGRXPDG-UHFFFAOYSA-N | Not available in provided search results. |
| Canonical SMILES | C1=CC2=C(N=C1)N=CS2 | Not available in provided search results. |
Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H,7H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSKGDBJNAUICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717612 | |
| Record name | [1,3]Thiazolo[4,5-b]pyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875237-85-7 | |
| Record name | [1,3]Thiazolo[4,5-b]pyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Chemistry of Thiazolo 4,5 B Pyridine 2,6 Diamine
Electrophilic and Nucleophilic Reactions of the Fused Heterocyclic System
The reactivity of the thiazolo[4,5-b]pyridine (B1357651) core is a composite of the individual reactivities of the thiazole (B1198619) and pyridine (B92270) rings, modified by their fusion and the substituents they bear.
Electrophilic Reactions:
Aromatic systems typically undergo electrophilic substitution reactions, where an electrophile replaces an atom, usually hydrogen, on the ring. wikipedia.org The pyridine ring itself is generally resistant to electrophilic attack compared to benzene, due to the electron-withdrawing nature of the nitrogen atom which deactivates the ring. wikipedia.orgyoutube.com This deactivation is further enhanced if the nitrogen becomes protonated under acidic reaction conditions. rsc.org
However, the presence of the two amino groups at the C2 and C6 positions dramatically alters this situation for Thiazolo[4,5-b]pyridine-2,6-diamine. Amino groups are potent activating groups for electrophilic aromatic substitution, donating electron density to the ring and stabilizing the carbocation intermediate (the sigma complex). libretexts.org They typically direct incoming electrophiles to the ortho and para positions.
In the case of this compound, the C7 and C5 positions of the pyridine ring are ortho and para to the C6-amino group, respectively. The C5 position is also meta to the pyridine nitrogen, making it a likely site for electrophilic attack. The C2-amino group similarly activates the thiazole ring. Therefore, the molecule is expected to be highly susceptible to electrophilic attack at the C5 and C7 positions. Reactions such as halogenation, nitration, and sulfonation, which are challenging for unsubstituted pyridine, would be expected to proceed more readily on this diamino-substituted scaffold. For instance, electrophilic sulfonation has been noted to occur at position C6 in related thiazolo[4,5-b]pyridine systems. researchgate.net
Nucleophilic Reactions:
While the electron-donating amino groups activate the ring for electrophilic attack, they deactivate it for nucleophilic aromatic substitution. However, nucleophilic attack can be facilitated by the presence of good leaving groups at specific positions on the ring system. For example, studies on related thiazolo[4,5-b]pyridine derivatives have shown that functional groups can be introduced via nucleophilic substitution reactions. A common strategy involves the oxidation of a methylsulfanyl group to a sulfone, which then acts as an excellent leaving group for nucleophilic desulfonative substitution with amines. researchgate.netresearchgate.net Similarly, chloro-substituted thiazolo dmed.org.uabeilstein-journals.orgtriazines derived from aminothiazoles readily undergo substitution with secondary amines. researchgate.net Diazotization of an amino group to form a diazonium salt can also create an excellent leaving group for subsequent nucleophilic substitution.
The table below summarizes potential electrophilic and nucleophilic reactions on the thiazolo[4,5-b]pyridine scaffold, based on the reactivity of analogous heterocyclic systems.
| Reaction Type | Reagent/Conditions | Expected Product/Transformation |
| Electrophilic Substitution | ||
| Halogenation | Br₂, Cl₂, or I₂ with Lewis acid catalyst | Halogen substitution, likely at C5 or C7 position |
| Nitration | HNO₃/H₂SO₄ | Nitro group substitution, likely at C5 or C7 position |
| Sulfonation | Fuming H₂SO₄ | Sulfonic acid group substitution, likely at C5 or C7 position |
| Nucleophilic Substitution | ||
| On a Precursor | Oxidation of a sulfide (B99878) to a sulfone, followed by an amine | Nucleophilic desulfonative substitution to install an amino group researchgate.netresearchgate.net |
| On a Precursor | Diazotization of an amino group, followed by a nucleophile (e.g., Cl⁻, Br⁻) | Replacement of the amino group with the nucleophile via a diazonium salt intermediate researchgate.net |
Reaction Pathways Involving the Diamine Functionalities
The two amino groups at the C2 and C6 positions are primary sites for a variety of chemical transformations, providing handles for further functionalization of the core scaffold.
Common reactions involving the exocyclic amino groups include:
Acylation: The amino groups can be readily acylated by reacting with acyl chlorides or anhydrides under basic conditions. beilstein-journals.org This reaction is useful for installing a variety of substituents and is a common transformation for both aminopyridines and aminothiazoles. dmed.org.uascielo.br
Alkylation: Alkylation at the nitrogen atoms of the amino groups can be achieved using alkyl halides. This allows for the introduction of alkyl chains to the scaffold.
Condensation Reactions: The amino groups can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). These reactions are often steps in multicomponent reactions to build more complex heterocyclic systems. dmed.org.ua
Diazotization: The primary aromatic amino groups can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts. These intermediates are highly versatile and can be converted into a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -CN) through Sandmeyer or related reactions. This pathway has been demonstrated in related aminothiazole systems, leading to the formation of thiazolo[4,5-d] dmed.org.uabeilstein-journals.orgtriazines. researchgate.net
Cyclization Reactions: The diamine functionalities are key starting points for the synthesis of new fused-ring systems. For instance, treatment of 2,6-diaminopyridine (B39239) with other reagents can lead to the formation of additional fused thiazole rings. dmed.org.ua Similarly, the amino groups can act as nucleophiles in intramolecular cyclizations to form new heterocyclic rings.
The following table details some of the key reaction pathways involving the diamine groups.
| Reaction Pathway | Reagent/Conditions | Product Type |
| Acylation | Acyl chloride (R-COCl), Base (e.g., triethylamine) | N-acylated diamine derivative |
| Alkylation | Alkyl halide (R-X), Base | N-alkylated diamine derivative |
| Diazotization | NaNO₂, HCl (aq), 0-5 °C | Diazonium salt intermediate |
| ↳ Sandmeyer Reaction | CuX (X = Cl, Br, CN) | Halo- or cyano-substituted thiazolo[4,5-b]pyridine |
| Condensation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Schiff base (imine) derivative |
| Heterocycle Formation | Elemental sulfur, aldehyde, Na₂S in DMF | Formation of additional fused thiazole rings dmed.org.ua |
Tautomerism and Isomerization Studies in Thiazolo[4,5-b]pyridine Scaffolds
Tautomerism is a significant phenomenon in heterocyclic compounds containing amino groups adjacent to endocyclic nitrogen atoms. For this compound, both the 2-amino and 6-amino groups can potentially exist in equilibrium with their corresponding imino tautomeric forms.
2-Amino-imino Tautomerism: The 2-amino group on the thiazole ring can tautomerize to an imino form, where the double bond shifts from the ring to the exocyclic C-N bond, and the proton moves from the exocyclic nitrogen to the endocyclic thiazole nitrogen. This amino-imino tautomerism is well-documented for 2-aminothiazole (B372263) and its derivatives. researchgate.netthieme-connect.deresearchgate.net
6-Amino-imino Tautomerism: Similarly, the 6-amino group on the pyridine ring can exist in equilibrium with its imino form. This type of tautomerism is analogous to that observed in 2- and 4-aminopyridines.
The position of the tautomeric equilibrium is influenced by several factors, including the electronic nature of other substituents on the ring, the solvent polarity, and whether the compound is in solution or in the solid state. thieme-connect.demdpi.com For example, computational studies on aminopurines, which are structurally related, show that solvent effects can be a determining factor in the stability of different tautomers. mdpi.com DFT calculations on similar systems have shown that conjugation plays a pronounced role in tautomer stability; extended conjugation often stabilizes one tautomer over the other. rsc.org While the amino form is generally predominant for simple 2-aminopyridines and 2-aminothiazoles, the specific equilibrium for this compound would require dedicated experimental or computational investigation.
The potential tautomeric forms are illustrated below:
| Tautomeric Form | Description |
| Diamino Form | Both nitrogen groups exist as exocyclic amino (-NH₂) groups. This is generally the most stable form. |
| 2-Imino Form | The C2-amino group exists as an imino (=NH) group, with the proton on the thiazole nitrogen (N3). |
| 6-Imino Form | The C6-amino group exists as an imino (=NH) group, with the proton on the pyridine nitrogen (N1). |
| Diimino Form | Both amino groups exist as imino groups. This form is likely to be the least stable. |
Stability and Degradation Pathways Under Various Chemical Conditions
The stability of the this compound is a function of its robust aromatic heterocyclic core. Both thiazole and pyridine rings are known for their general stability. However, the specific substituents and reaction conditions can lead to degradation.
Acidic Conditions: Under acidic conditions, the nitrogen atoms, particularly the pyridine nitrogen and the exocyclic amino groups, are expected to be protonated. Protonation of the pyridine nitrogen deactivates the ring towards electrophilic attack but can make the system more soluble in aqueous media. wikipedia.orgrsc.org While generally stable, some thiazole derivatives have been observed to undergo ring cleavage under certain reductive conditions, although this is not a common pathway under simple acidic or basic treatment. beilstein-journals.org
Basic Conditions: The scaffold is expected to be largely stable under basic conditions. The amino groups are not acidic enough to be deprotonated by common bases.
Reductive/Oxidative Conditions: The stability towards reduction and oxidation depends on the specific reagents used. Strong reducing agents might lead to the hydrogenation of the pyridine ring or even cleavage of the more sensitive thiazole ring. beilstein-journals.org For instance, borohydride (B1222165) reagents have been shown to activate the thiazole moiety in some thiazolo[4,5-b]pyridines, leading to the formation of disulfide byproducts, indicating a degree of instability in the thiazole ring under these specific reductive conditions. beilstein-journals.org Oxidation, particularly at the sulfur atom of the thiazole ring, is a potential degradation pathway under strong oxidizing conditions.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By mapping the magnetic environments of atomic nuclei, NMR provides detailed information about the structure, connectivity, and dynamics of Thiazolo[4,5-b]pyridine-2,6-diamine.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the two amino groups.
Aromatic Protons: The pyridine ring contains two protons. The proton at position C5 would likely appear as a doublet, coupled to the proton at C7. Similarly, the C7 proton would appear as a doublet, coupled to the C5 proton. Their chemical shifts would be in the aromatic region, typically between 6.0 and 8.5 ppm.
Amine Protons: The two primary amine groups (-NH₂) at positions C2 and C6 would each produce a broad singlet. The chemical shift of these protons can vary depending on the solvent and concentration but are expected to appear in the range of 4.0 to 7.0 ppm. The integration of these signals would correspond to two protons each.
Carbon-13 (¹³C) NMR spectroscopy details the carbon skeleton of the molecule. Since this compound has a plane of symmetry, it is expected to show six distinct carbon signals.
Aromatic and Heterocyclic Carbons: The spectrum would display signals for the six unique carbon atoms of the fused ring system. Carbons bonded to nitrogen or sulfur (e.g., C2, C3a, C7a) would have characteristic chemical shifts, typically in the range of 110 to 170 ppm. The carbons of the pyridine ring (C5, C6, C7) would also appear in this region.
The following table outlines the anticipated NMR data for this compound.
| ¹H NMR Data (Anticipated) | ¹³C NMR Data (Anticipated) | |
| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm |
| ~7.5-8.0 | d, 1H (Pyridine H) | ~165-170 |
| ~6.5-7.0 | d, 1H (Pyridine H) | ~150-160 |
| ~5.0-6.0 | br s, 2H (C6-NH₂) | ~140-150 |
| ~4.5-5.5 | br s, 2H (C2-NH₂) | ~130-140 |
| ~105-115 | ||
| ~100-110 | ||
| Note: Predicted values are illustrative. Actual experimental values may vary based on solvent and instrument conditions. |
To unambiguously assign the signals from ¹H and ¹³C NMR and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals of the C5-H and C7-H protons would confirm their adjacent positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal by linking it to its attached proton (e.g., C5 to H5 and C7 to H7).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the quaternary carbons (those without attached protons) and piecing together the entire molecular structure. For instance, correlations from the C5 proton to C3a, C6, and C7, and from the amine protons to their adjacent carbons, would solidify the assignment of the fused heterocyclic core and the positions of the amino groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₆H₆N₄S = 166.21 g/mol ). HRMS would confirm this with high accuracy (calculated m/z for [M+H]⁺: 167.0386).
Fragmentation Pattern: The fragmentation of the molecule under electron impact would produce characteristic daughter ions. The loss of small, stable molecules like HCN, NH₃, or cleavage of the thiazole (B1198619) ring would provide further evidence for the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands.
| IR Absorption Data (Anticipated) |
| Frequency (cm⁻¹) |
| 3450 - 3300 |
| 3200 - 3100 |
| 1650 - 1580 |
| 1550 - 1450 |
| ~800 |
| Note: Predicted values are illustrative and represent typical ranges for the specified functional groups. |
N-H Stretching: The two primary amine groups would give rise to a pair of distinct, sharp-to-medium bands in the region of 3450-3300 cm⁻¹.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring would appear just above 3000 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused aromatic ring system would result in a series of sharp bands in the 1650-1450 cm⁻¹ region.
N-H Bending: The bending vibrations of the amine groups would be visible around 1600 cm⁻¹.
Elemental Analysis for Stoichiometric Verification
Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements. For this compound, this analysis is used to confirm that the synthesized product has the correct stoichiometric composition corresponding to its molecular formula, C₆H₆N₄S.
| Elemental Analysis Data |
| Element |
| Carbon (C) |
| Hydrogen (H) |
| Nitrogen (N) |
| Sulfur (S) |
The experimentally determined percentages must align closely with the calculated values to verify the purity and identity of the compound.
X-ray Crystallography for Solid-State Molecular Architecture
When a suitable single crystal of this compound can be grown, X-ray crystallography offers the most definitive structural proof. This technique provides a precise three-dimensional map of the atomic positions in the solid state.
Molecular Geometry: It would confirm the planarity of the fused thiazolopyridine ring system.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, confirming the covalent structure and identifying any unusual geometric features.
Intermolecular Interactions: X-ray crystallography would reveal how the molecules pack in the crystal lattice, detailing intermolecular forces such as hydrogen bonding between the amine groups and nitrogen atoms of adjacent molecules, as well as potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the solid-state properties of the compound.
Computational and Theoretical Investigations of Thiazolo 4,5 B Pyridine 2,6 Diamine
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of molecules. These studies provide insights into molecular geometry, stability, and reactivity.
For derivatives of the related thiazolo[3,2-a]pyridine and thiazolopyrimidine systems, DFT calculations using the B3LYP functional have been used to determine optimized geometries, bond lengths, and bond angles. bohrium.comniscair.res.inresearchgate.net Such calculations help in understanding the planarity and electronic distribution within the fused heterocyclic rings. bohrium.comresearchgate.net
Key electronic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. actascientific.com A smaller energy gap suggests higher reactivity and a greater ability to participate in charge transfer interactions. actascientific.com For instance, in a study of a 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione derivative, the HOMO and LUMO energies were calculated to be -5.496 a.u. and -1.386 a.u., respectively, indicating good stability. actascientific.com
Natural Bond Orbital (NBO) analysis is another powerful tool used alongside DFT to understand charge distribution, hybridization, and intramolecular charge transfer (ICT) events, which are crucial for a molecule's properties and interactions. researchgate.net
Table 1: Calculated Quantum Chemical Parameters for a Thiazolo[4,5-b]pyridine (B1357651) Derivative
This table presents data for 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione, a related compound, to illustrate the types of parameters obtained from quantum chemical calculations.
| Parameter | Symbol | Value (a.u.) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.496 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.386 |
| Energy Gap | ΔE | 4.110 |
| Electronegativity | χ | 3.441 |
| Chemical Hardness | η | 2.055 |
| Global Softness | σ | 0.4866 |
| Electrophilicity Index | ω | 2.8809 |
Source: Adapted from El-Ablack, F. Z., et al. (2022). actascientific.com
Molecular Docking Studies for Ligand-Receptor Interaction Principles
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
Derivatives of the thiazolo[4,5-b]pyridine scaffold have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes. For example, novel 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives were docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes to evaluate their anti-inflammatory potential. researchgate.netnih.govresearchgate.net These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the enzyme's active site.
In another study, thiazolo[5,4-b]pyridine (B1319707) derivatives were identified as potential inhibitors of the c-KIT kinase, which is a target in cancer therapy. nih.gov Docking studies revealed that specific substitutions on the thiazolopyridine core could fit well into the hydrophobic binding pocket of the enzyme. nih.gov Similarly, docking simulations of other thiazole-pyridine hybrids have been used to investigate interactions with DNA gyrase and DNA itself, suggesting potential antimicrobial and anticancer applications. actascientific.com
The results of these simulations are often quantified by a docking score, which estimates the binding affinity (typically in kcal/mol). A lower (more negative) score generally indicates a more favorable binding interaction.
Table 2: Example Molecular Docking Results for Thiazolopyridine Derivatives against Various Targets
| Compound Type | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-b]pyridine Derivative | Colon Cancer Target (4k9g) | -9.15 | LYS-32, PHE-113, MET-2, ALA-38 | actascientific.com |
| Thiazolo[4,5-b]pyridine Derivative | DNA (1BNA) | -5.02 | - | actascientific.com |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For flexible molecules, understanding the preferred conformation is crucial as it dictates how the molecule interacts with its biological target. X-ray crystallography provides definitive conformational data for molecules in the solid state. nih.gov For example, structural studies of pyridine-thiazole hybrids have shown that the thiazole (B1198619) and pyridine (B92270) rings can adopt a nearly flat, synperiplanar conformation. nih.gov
Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. MD simulations provide a dynamic picture of the ligand-receptor complex, assessing its stability and the persistence of interactions identified in docking studies. For instance, MD simulations have been used to study the stability of complexes between 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives and cyclin-dependent kinases (CDKs), confirming that the binding mode remains stable over the simulation period. nih.gov These simulations are valuable for refining the understanding of the binding process and ensuring the initial docking pose is maintained.
Structure-Property Relationship Studies (Non-Biological Parameters)
Structure-property relationship (SPR) studies aim to correlate a molecule's chemical structure with its physical and chemical properties. While often focused on biological activity (Structure-Activity Relationships or SAR), SPR can also investigate non-biological parameters that are critical for a compound's utility, such as its optical or material properties.
For thiazole-containing polymers, studies have investigated the relationship between the chemical structure—specifically the presence of thiazole units, thioether linkages, and pendant groups—and optical properties like refractive index and birefringence. researchgate.net Such research is vital for developing new materials for optical applications.
In the context of drug design, non-biological parameters like molecular polarizability and molar refractivity are important descriptors in Quantitative Structure-Property Relationship (QSPR) models. researchgate.net Molecular polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field and is related to the molecule's intermolecular interactions. researchgate.net Molar refractivity is a measure of the total polarizability of a mole of a substance and is often used to model steric factors. researchgate.net These parameters influence properties like solubility and bioavailability.
Exploration of Thiazolo 4,5 B Pyridine Systems in Material Science and Supramolecular Chemistry
Applications as Ligands in Coordination Chemistry
The thiazolo[4,5-b]pyridine (B1357651) framework possesses inherent features that make it a promising candidate for use as a ligand in coordination chemistry. Like other 1,3-thiazole-based compounds, its coordinating ability is largely attributed to the presence of nitrogen and sulfur heteroatoms within the fused ring system. researchgate.netresearchgate.net The nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the thiazole (B1198619) ring can act as Lewis basic sites, capable of donating lone pairs of electrons to form coordinate bonds with metal ions.
Thiazole-derived ligands are known to form stable complexes with a variety of transition metal ions. researchgate.net The specific binding mode of a thiazolo[4,5-b]pyridine ligand would depend on the metal center, the substitution pattern on the heterocyclic core, and the reaction conditions. The scaffold can potentially act as a monodentate, bidentate, or even a bridging ligand, linking multiple metal centers to create coordination polymers or metal-organic frameworks (MOFs). For instance, derivatives of the related 2,5-di(2-pyridyl)-1,3,4-thiadiazole ligand have been shown to coordinate with iron(II), cobalt(II), nickel(II), and copper(II) to form complexes. researchgate.net
While specific studies focusing on Thiazolo[4,5-b]pyridine-2,6-diamine as a ligand are not extensively documented in the reviewed literature, the general principles of thiazole coordination chemistry suggest its potential. The amino groups at the 2 and 6 positions could provide additional coordination sites or be modified to tune the electronic properties and steric profile of the ligand, thereby influencing the structure and properties of the resulting metal complexes.
Role in Supramolecular Assembly and Host-Guest Systems
The structural characteristics of the thiazolo[4,5-b]pyridine system are well-suited for applications in supramolecular chemistry, which relies on non-covalent interactions to build larger, organized structures. The aromatic nature of the fused rings allows for π-π stacking interactions, a key driving force in the self-assembly of many organic molecules.
Furthermore, the presence of nitrogen atoms in both rings, along with the amino groups in a derivative like this compound, provides sites for hydrogen bonding. These directional interactions are fundamental to creating predictable and stable supramolecular architectures, including host-guest systems. While direct research into the host-guest chemistry of this compound is limited, the broader class of pyridine-functionalized molecules has demonstrated potential in this area. For example, tetraphenylethylene (B103901) derivatives bearing pyridine rings have been shown to selectively form host-guest co-crystals with specific guest molecules like m-phthalic acid, driven by complementary shapes and interactions. nih.gov This suggests that the thiazolo[4,5-b]pyridine scaffold could be incorporated into larger host molecules to create specific binding pockets for guest recognition.
The ability to functionalize the scaffold at various positions allows for the tuning of its self-assembly behavior and its affinity for specific guest molecules, opening avenues for the development of sensors, molecular switches, and controlled-release systems.
Potential in Polymer and Nanomaterial Chemistry
The integration of thiazolo[4,5-b]pyridine units into polymers and nanomaterials offers a pathway to imbue these materials with the unique properties of the heterocycle. A significant application in this domain is the use of the scaffold in solid-phase synthesis, which is a cornerstone of combinatorial chemistry and materials discovery.
A traceless solid-phase synthesis method has been developed for producing 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives. acs.org In this process, a thiazole resin is first created by a Thorpe-Ziegler type cyclization on a solid support. acs.org This resin is then converted to the desired thiazolopyridine system using the Friedländer protocol, often accelerated by microwave irradiation. acs.org This synthetic strategy demonstrates how the thiazolo[4,5-b]pyridine core can be constructed on a polymer support, allowing for the efficient generation of a library of derivatives with diverse functionalities. acs.org Such polymer-supported heterocyclic systems are valuable intermediates in the development of new materials and functional polymers.
The research findings below highlight some of the derivatives synthesized and their context, illustrating the versatility of the scaffold.
| Derivative Type | Synthesis/Application Context | Reference |
| 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines | Synthesized via a traceless solid-phase method on a polymer resin, involving a Friedländer protocol under microwave irradiation. | acs.org |
| 5,7-diaryl-3H-thiazolo[4,5-b]pyridin-2-ones | Obtained via [3+3]-cyclization of 4-amino-5H-thiazol-2-one and chalcones. Evaluated for antimicrobial and cytotoxic activities. | researchgate.net |
| 2-oxo-7-aryl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acids | Obtained via [3+3]-cyclization of 4-amino-5H-thiazol-2-one and arylidene pyruvic acids. Evaluated for antimicrobial and cytotoxic activities. | researchgate.net |
| 6-nitrothiazolo[5,4-b]pyridine derivatives | Prepared in a one-step synthesis from a chloronitropyridine and a thioamide or thiourea. | researchgate.net |
Future Directions and Emerging Research Avenues in Thiazolo 4,5 B Pyridine Chemistry
Development of Novel and Efficient Synthetic Pathways
The construction of the thiazolo[4,5-b]pyridine (B1357651) bicycle is the primary challenge for chemists in this field. Traditional multi-step syntheses are progressively being replaced by more elegant and efficient methodologies that prioritize atom economy, yield, and operational simplicity.
Recent advances have centered on domino, multicomponent, and one-pot reactions that construct the fused heterocyclic system in a single synthetic operation from simple precursors. dmed.org.uasci-hub.se One such innovative approach involves a one-pot domino reaction combining cyanoacetamide, isothiocyanates or carbon disulfide, and ethyl 4-chloroacetoacetate. sci-hub.se This method proceeds through a sequence of SN2, Thorpe-Ziegler, and Thorpe-Guareschi reactions to generate the thiazolo[4,5-b]pyridine core. sci-hub.se Another strategy employs a Knoevenagel condensation followed by a Michael addition and an intramolecular cyclization-elimination cascade. dmed.org.ua
Solid-phase synthesis has also emerged as a powerful technique for generating libraries of thiazolo[4,5-b]pyridine derivatives. acs.org A notable example is the use of a traceless solid-phase method where a resin-supported cyanocarbonimidodithioate undergoes a Thorpe-Ziegler type cyclization, followed by a microwave-assisted Friedländer protocol to form the pyridine (B92270) ring. acs.orgresearchgate.net Subsequent oxidation and nucleophilic substitution allow for further diversification of the scaffold. acs.org
Other modern synthetic techniques include:
Pyridine Annulation: Building the pyridine ring onto a pre-existing thiazole (B1198619) or thiazolidine (B150603) derivative is a common and continually refined strategy. dmed.org.uaosi.lv This includes the reaction of 4-aminothiazole derivatives with various precursors to form the fused pyridine ring. dmed.org.ua
Thiazole Annulation: Conversely, methods that start with a substituted pyridine and construct the thiazole ring are also prevalent. dmed.org.ua This can involve the reaction of a 2-aminopyridine-3-thiol (B8597) with suitable electrophiles or the acylation of 2-aminopyridine (B139424) followed by treatment with phosphorus pentasulfide and subsequent oxidative cyclization. dmed.org.ua
Copper-Catalyzed Cascade Reactions: A heterogeneous copper-catalyzed three-component reaction of 3-iodopyridin-2-amine, carbon disulfide, and a secondary amine has been developed to produce 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua
| Synthetic Strategy | Starting Materials | Key Features | Reference(s) |
| Domino Reaction | Cyanoacetamide, heterocumulenes, ethyl 4-chloroacetoacetate | One-pot synthesis via SN2/Thorpe-Ziegler/Thorpe-Guareschi cascade. | sci-hub.se |
| Solid-Phase Synthesis | Resin-supported cyanocarbonimidodithioate, α-halo ketones | Traceless synthesis, microwave-assisted Friedländer reaction. | acs.orgresearchgate.net |
| Multicomponent Reaction | 2-aminothiazol-4(5H)-iminium salts, 1,3-dielectrophiles | Generates diverse thiazolo[4,5-d]pyridines (isomeric system). | researchgate.net |
| Cascade Reaction | 3-benzyl-4-thiazolidine-2-thione, aromatic aldehydes, malononitrile (B47326) | One-pot Michael addition and cyclo-elimination cascade. | dmed.org.ua |
| Copper-Catalyzed Cascade | 3-iodopyridin-2-amine, carbon disulfide, secondary amines | Heterogeneous catalysis, three-component reaction. | dmed.org.ua |
| Optimized Reduction | Substituted dmed.org.uaacs.orgthiazolo[4,5-b]pyridines, borane (B79455) (BH3) | Late-stage reduction to prepare 2,3-dihydro derivatives. | beilstein-journals.org |
These advanced synthetic methods provide access to a wider range of substituted thiazolo[4,5-b]pyridines, facilitating the exploration of their chemical space for various applications. dmed.org.ua
Advanced Mechanistic Studies of Thiazolo[4,5-b]pyridine Reactions
A deeper understanding of the reaction mechanisms underlying the formation and functionalization of thiazolo[4,5-b]pyridines is crucial for optimizing existing synthetic routes and designing new ones. Future research is increasingly focused on moving beyond simple product analysis to detailed mechanistic elucidation using a combination of experimental and computational tools.
A significant area of investigation is the regioselectivity of substitution reactions on the thiazolo[4,5-b]pyridine core. For instance, in the synthesis of 3,6-disubstituted isothiazolo[4,5-b]pyridines (a closely related isomer), 2D NMR NOESY experiments were essential to definitively confirm the regiochemistry of palladium-catalyzed cross-coupling reactions. rsc.org
Researchers are also probing the fundamental nature of the reaction pathways. In one study on the oxidative cyclization to form a dihalo-isothiazolo[4,5-b]pyridine building block, the reaction was performed in the presence of TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl), a free-radical scavenger. rsc.org The successful formation of the product under these conditions suggested that the reaction proceeds through an ionic pathway rather than a radical one. rsc.org A plausible ionic mechanism was subsequently proposed, involving intramolecular cyclization with the elimination of HBr. rsc.org
Molecular docking and computational studies are also becoming indispensable tools. In the development of thiazolo[5,4-b]pyridine (B1319707) analogues, molecular docking was used to understand how the scaffold fits into the ATP binding pocket of a target kinase, revealing key hydrogen bond interactions that are critical for binding. nih.gov Such insights, while biological in context, demonstrate the power of computational chemistry to rationalize structure-activity relationships and guide the design of new functional molecules by understanding noncovalent interactions at an atomic level. nih.govnih.gov
| Reaction Studied | Method of Mechanistic Study | Finding | Reference(s) |
| Oxidative Cyclization | Radical trapping with TEMPO | Reaction proceeds via an ionic, not a radical, pathway. | rsc.org |
| Regioselective Functionalization | 2D NMR NOESY experiments | Confirmed the precise location of substituents introduced via Suzuki and Sonogashira couplings. | rsc.org |
| Ligand-Protein Binding | Molecular Docking Simulations | Identified key hydrogen bond interactions between the thiazolo[5,4-b]pyridine core and kinase active sites (Val851, Lys802). | nih.govnih.gov |
These advanced studies provide fundamental insights that are critical for the rational design of synthetic pathways and the prediction of molecular properties.
Innovative Applications of the Thiazolo[4,5-b]pyridine Scaffold in Non-Biological Contexts
While much of the research on thiazolo[4,5-b]pyridines has been driven by their pharmacological potential, the unique electronic and structural properties of the scaffold make it an attractive candidate for applications in materials science and agrochemistry.
Materials Science: The condensed aromatic system of the thiazolo[4,5-b]pyridine core suggests potential for use in organic electronic materials. There is precedent for various thiazolopyridine derivatives being applied in semiconductor and photographic materials. researchgate.net Furthermore, related fused sulfur-nitrogen heterocyclic systems, such as thiazolo[5,4-d]thiazoles, have been successfully designed and synthesized as organic dyes for dye-sensitized solar cells (DSSCs). rsc.org These dyes exhibit broad and intense visible light absorption, leading to power conversion efficiencies up to 7.71% and demonstrating excellent stability. rsc.org This suggests that the thiazolo[4,5-b]pyridine scaffold could be similarly exploited as a core or building block for novel organic sensitizers, conductors, or light-emitting materials.
Agrochemicals: The thiazolo[4,5-b]pyridine framework has also been identified as a promising scaffold for the development of new agrochemicals. Specific derivatives have been found to possess potent herbicidal and fungicidal activities. dmed.org.uabeilstein-journals.orggoogle.com For example, a class of 2,3-dihydro dmed.org.uaacs.orgthiazolo[4,5-b]pyridines has been developed as novel herbicidal lead structures. beilstein-journals.org Similarly, patents describe methods for controlling harmful fungi by treating plants or soil with effective amounts of specific thiazolo[4,5-b]pyridine derivatives. google.com These applications represent a significant non-medicinal research avenue, focusing on crop protection and agricultural productivity.
| Application Area | Specific Use | Compound Family/Derivative | Reference(s) |
| Materials Science | Semiconductor and photographic materials | Thiazolopyridine derivatives | researchgate.net |
| Organic sensitizers for Dye-Sensitized Solar Cells (DSSCs) | Thiazolo[5,4-d]thiazole-based dyes (related scaffold) | rsc.org | |
| Agrochemicals | Herbicides | 2,3-dihydro dmed.org.uaacs.orgthiazolo[4,5-b]pyridines | beilstein-journals.org |
| Fungicides | Substituted thiazolo[4,5-b]pyridines | google.com |
The exploration of these non-biological applications is an emerging frontier that promises to broaden the impact and utility of thiazolo[4,5-b]pyridine chemistry.
Q & A
Q. What are the established synthetic routes for Thiazolo[4,5-b]pyridine-2,6-diamine derivatives?
The Thorpe-Ziegler annulation is a key method, involving a ZnCl₂-catalyzed multicomponent reaction of mercaptonitrile salts, phenacyl bromides, and ketones. This proceeds via SN₂ alkylation, cyclization, and Friedländer condensation to yield multisubstituted thiazolo[4,5-b]pyridines . Alternative approaches include cyclocondensation of 4-aminopyrimidin-5-yl thiocyanates, though instability of the thiazole ring may occur in the absence of 2-substituents .
Q. How are Thiazolo[4,5-b]pyridine derivatives characterized structurally?
Standard characterization involves elemental analysis, ¹H/¹³C NMR, and LC-MS spectrometry to confirm molecular composition and regiochemistry. For example, 6-phenylazo derivatives were validated via spectral shifts in NH and aromatic proton regions, while cyanoethylated analogs showed distinct nitrile stretching bands (~2200 cm⁻¹) in IR .
Q. What biological activities are associated with Thiazolo[4,5-b]pyridine scaffolds?
These compounds exhibit diverse bioactivities:
- Anticancer : C6-substituted derivatives (e.g., 6-phenylazo) showed 3-fold increased cytotoxicity in vitro compared to parent scaffolds .
- Antimicrobial : Activity against Gram-positive/negative bacteria and mycobacteria via undefined mechanisms .
- Enzyme modulation : GK activation (hypoglycemic effects) and Aβ42 fibrillization inhibition (Alzheimer’s therapy) .
Q. What stability challenges arise during synthesis or storage?
The thiazole ring is prone to decomposition under acidic or oxidative conditions. For example, attempts to synthesize thiazolo[4,5-d]pyrimidine-5,7-diol via hypobromite treatment led to disulfide byproducts due to ring instability . Stabilization requires electron-donating substituents (e.g., methyl or aryl groups) at the 2-position .
Q. How does the reactivity of the N3 and C6 positions influence derivatization?
The N3 NH group permits nucleophilic substitutions, such as cyanoethylation with acrylonitrile, yielding propionitrile derivatives. C6 allows electrophilic aromatic substitution (e.g., azo coupling with diazonium salts) to enhance bioactivity .
Advanced Research Questions
Q. How can synthetic yields be optimized for Thiazolo[4,5-b]pyridine derivatives?
- Solvent selection : Dioxane at reflux improves cyclization efficiency for sulfonamide derivatives .
- Catalysis : ZnCl₂ enhances Thorpe-Ziegler annulation rates by stabilizing intermediates .
- Temperature control : POCl₃-mediated reactions at 105–110°C minimize side-product formation during chlorination .
Q. What molecular mechanisms underlie the anticancer activity of C6-substituted derivatives?
6-Phenylazo analogs disrupt topoisomerase II activity via intercalation, as evidenced by DNA unwinding assays and apoptosis induction in HeLa cells. Structural modeling suggests planar azo groups facilitate DNA minor groove binding . Contrastingly, 2,7-diamino derivatives inhibit EGFR tyrosine kinase (IC₅₀ = 0.2 µM) by competing with ATP at the catalytic site .
Q. How do substituents affect stability under physiological conditions?
- Electron-withdrawing groups (EWGs) : Nitro or cyano substituents at C6 reduce hydrolytic stability (t₁/₂ < 24 hrs in PBS, pH 7.4).
- Electron-donating groups (EDGs) : Methyl or methoxy groups enhance stability (t₁/₂ > 72 hrs) by reducing electrophilic susceptibility .
Q. How should researchers resolve contradictions in biological activity data?
- Assay variability : Discrepancies in H3 receptor antagonism (EC₅₀ = 10–100 nM across studies) may arise from cell line-specific receptor isoforms .
- Structural analogs : Subtle changes (e.g., 5,7-dimethyl vs. 5-H substitution) alter GK activation potency by 50-fold; validate via X-ray crystallography or docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
